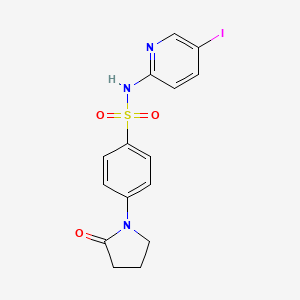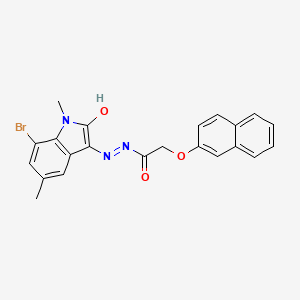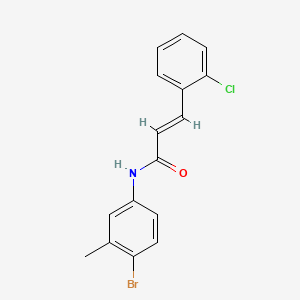![molecular formula C20H29N3O3 B6028496 7-(3-methoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6028496.png)
7-(3-methoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-methoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide, also known as MPDC, is a synthetic compound that belongs to the class of spirocyclic piperidines. MPDC has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The exact mechanism of action of 7-(3-methoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide is not fully understood. However, it has been suggested that this compound may act as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. This modulation may lead to increased inhibition of neuronal activity, which may contribute to the anticonvulsant and anxiolytic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity. This compound has also been shown to increase the levels of the neurotransmitter serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-(3-methoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide is its potent anticonvulsant and neuroprotective effects. This makes it a promising candidate for the treatment of epilepsy and stroke. However, one of the main limitations of this compound is its lack of selectivity for the GABA-A receptor. This may lead to unwanted side effects and limit its potential therapeutic applications.
Future Directions
There are a number of future directions for the study of 7-(3-methoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide. One area of research is the development of more selective GABA-A receptor modulators that may have fewer side effects. Another area of research is the investigation of the potential applications of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of more efficient synthesis methods for this compound may also be an area of future research.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It exhibits potent anticonvulsant and neuroprotective effects and has potential applications in the treatment of anxiety and depression. However, its lack of selectivity for the GABA-A receptor may limit its potential therapeutic applications. Future research may focus on the development of more selective GABA-A receptor modulators, investigation of its potential applications in the treatment of other neurological disorders, and the development of more efficient synthesis methods.
Synthesis Methods
The synthesis of 7-(3-methoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide involves the reaction of 3-methoxybenzylamine with 2,5-dioxo-1-pyrrolidinepropanoic acid, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with propionyl chloride to yield this compound.
Scientific Research Applications
7-(3-methoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. This compound has also been shown to have potential applications in the treatment of anxiety and depression.
properties
IUPAC Name |
7-[(3-methoxyphenyl)methyl]-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-3-10-21-19(25)23-12-9-20(15-23)8-5-11-22(18(20)24)14-16-6-4-7-17(13-16)26-2/h4,6-7,13H,3,5,8-12,14-15H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRHIGHQHVTHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-dimethoxyphenyl){1-[3-(2-furyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6028414.png)
![5-(4-ethoxyphenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6028418.png)
![1,4-dimethyl-6-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B6028435.png)

![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B6028440.png)
![2-{4-[4-(benzyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6028441.png)
![3-[2-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6028452.png)
![2-(5-oxo-2-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide](/img/structure/B6028453.png)
![2-methyl-5-(3-{[(1-phenylpiperidin-4-yl)amino]methyl}pyrrolidin-1-yl)pyridazin-3(2H)-one](/img/structure/B6028458.png)


![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6028482.png)
![1-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6028492.png)
![N-(3-hydroxypropyl)-3-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]propanamide](/img/structure/B6028497.png)